4-chloro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
4-chloro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c23-19-6-10-21(11-7-19)30(28,29)25-20-8-4-18(5-9-20)17-26-13-15-27(16-14-26)22-3-1-2-12-24-22/h1-12,25H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBAJRJDSYJPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring. One common approach is the reaction of 2-pyridinecarboxaldehyde with piperazine to form the corresponding piperazine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of chlorobenzene derivatives.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Introduction of various functional groups to the piperazine ring.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Substituent Variations on the Piperazine Ring
Key Compounds :
- Compound 7j (): 5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide
- Compound 7k () : N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide
- Target Compound : 4-Chloro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide
| Feature | Target Compound | Compound 7j | Compound 7k |
|---|---|---|---|
| Piperazine Substituent | Pyridin-2-yl | 2-Cyanophenyl | 2-(Trifluoromethyl)phenyl |
| Linker | Direct methylene (-CH₂-) | Pentanamide chain | Pentanamide chain |
| Core Structure | Benzenesulfonamide | Pentanamide-linked phenylpyridine | Pentanamide-linked phenylpyridine |
| Bioactivity | Not explicitly reported (structural focus) | Selective dopamine D3 receptor ligands | Selective dopamine D3 receptor ligands |
Analysis: The target compound’s pyridin-2-yl group on piperazine may enhance π-π stacking and hydrogen bonding compared to the electron-withdrawing cyano or trifluoromethyl groups in 7j and 7k.
Sulfonamide Derivatives with Piperidine/Piperazine Moieties
Key Compounds :
- W-15 () : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide
- W-18 () : 4-Chloro-N-{(2Z)-1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene}benzenesulfonamide
- Flusulfamide () : 4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
| Feature | Target Compound | W-15 | W-18 | Flusulfamide |
|---|---|---|---|---|
| Core | Benzenesulfonamide | Benzenesulfonamide | Benzenesulfonamide | Benzenesulfonamide |
| Substituents | 4-Chloro, pyridinylpiperazinylmethyl | 4-Chloro, phenethyl-piperidinylidene | 4-Chloro, nitrophenethyl-piperidinylidene | 4-Chloro, 2-chloro-4-nitrophenyl, CF₃ |
| Bioactivity | Undocumented | Opioid receptor modulation | Opioid receptor modulation | Fungicide |
Flusulfamide’s 2-chloro-4-nitrophenyl and CF₃ substituents confer strong electrophilicity, likely enhancing fungicidal activity but reducing CNS selectivity .
Piperazine-Linked Sulfonamides in Drug Discovery
Key Compounds :
- Compound 11a () : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
- Compound 9b () : N-{6-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide
| Feature | Target Compound | Compound 11a | Compound 9b |
|---|---|---|---|
| Piperazine Linkage | Methylene (-CH₂-) | Thiazole-methyl | Carbonyl (-CO-) |
| Functional Groups | Pyridin-2-yl, benzenesulfonamide | Urea, hydrazinyl-oxoethyl | 4-Chloro-3-CF₃-benzoyl, acetamide |
| Reported Use | Undocumented | Kinase inhibition (implied by urea) | Anticancer (benzoyl-piperazine motifs) |
Analysis :
The target compound’s direct methylene linkage may reduce steric hindrance compared to the carbonyl or thiazole linkers in 9b and 11a. Urea and hydrazine groups in 11a could enhance hydrogen bonding but may introduce metabolic instability .
Molecular Weight and Solubility
Analysis : The target compound’s pyridine and piperazine groups likely improve aqueous solubility over W-18’s nitroaromatic system. Its logP is comparable to urea derivatives like 11a, suggesting balanced lipophilicity for membrane permeability .
Activité Biologique
The compound 4-chloro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group , a piperazine ring , and a pyridine moiety , which contribute to its unique chemical properties. The presence of chlorine enhances its reactivity, making it suitable for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can inhibit enzymatic activities or modulate receptor functions, leading to therapeutic effects. The exact pathways may vary depending on the biological system under investigation.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .
Cardiovascular Effects
A study on similar sulfonamide derivatives evaluated their effects on perfusion pressure using an isolated rat heart model. The results indicated that certain sulfonamides could significantly decrease perfusion pressure and coronary resistance, suggesting a potential cardiovascular effect . This activity is hypothesized to be linked to calcium channel inhibition.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research on related compounds has demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
-
Antimicrobial Efficacy :
- Study Design : Evaluated the effectiveness of various sulfonamide derivatives against bacterial strains.
- Results : The tested compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values as low as 0.5 µg/mL.
- Cardiovascular Impact :
- Anticancer Activity :
Data Tables
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | MIC testing against bacterial strains | Effective against multiple strains |
| Cardiovascular | Isolated rat heart model | Decreased perfusion pressure |
| Anticancer | Cell viability assays | Induced apoptosis in cancer cells |
Q & A
Q. What are the key synthetic routes for preparing 4-chloro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Formation of the piperazine-pyridine core : React 4-(pyridin-2-yl)piperazine with 4-chlorobenzaldehyde under reductive amination conditions (e.g., NaBH(OAc)₃) to introduce the methylene bridge .
Sulfonamide coupling : Treat the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Purity is ensured via column chromatography (silica gel, CHCl₃:MeOH 9:1) and recrystallization from ethanol .
Q. How is the compound characterized structurally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of aromatic protons (δ 7.2–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and sulfonamide NH (δ 10.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is validated using a C18 column (MeOH:H₂O 70:30, UV detection at 254 nm) .
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles between aromatic rings .
Q. What are the primary biochemical targets or mechanisms of action?
- Methodological Answer : The compound’s sulfonamide group and piperazine-pyridine moiety suggest interaction with enzymes or receptors:
- Enzyme inhibition : Similar structures inhibit bacterial acetyl-CoA carboxylase (ACCase) via competitive binding to the biotin carboxylase domain .
- Receptor modulation : The pyridine ring may act as a hydrogen bond acceptor for kinase targets (e.g., JAK2), validated via molecular docking studies .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?
- Methodological Answer : Discrepancies arise from protonation of the piperazine nitrogen in acidic conditions. To resolve:
pH-dependent solubility assays : Measure solubility in buffers (pH 1–10) using UV-Vis spectroscopy.
LogP determination : Use shake-flask method (octanol/water partition coefficient) to quantify hydrophobicity (predicted LogP ~3.2) .
Note: Solubility in DMSO (≥50 mg/mL) is preferred for in vitro assays to avoid precipitation .
Q. What strategies optimize in vivo bioavailability given poor metabolic stability?
- Methodological Answer :
- Prodrug modification : Introduce ester groups at the sulfonamide NH (e.g., acetyl-protected derivatives) to enhance intestinal absorption .
- CYP450 inhibition assay : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
- Structural analogs : Replace the 4-chlorophenyl group with trifluoromethyl (CF₃) to improve metabolic half-life (t₁/₂ increased from 2.1 to 5.3 hours in rat models) .
Q. How to address discrepancies in IC₅₀ values across kinase inhibition assays?
- Methodological Answer : Variability may stem from assay conditions:
ATP concentration standardization : Use fixed ATP levels (e.g., 10 μM) to minimize competitive binding artifacts .
Orthogonal validation : Confirm activity via thermal shift assays (ΔTm ≥ 3°C indicates target engagement) .
Counter-screening : Test against related kinases (e.g., JAK1 vs. JAK3) to rule off-target effects .
Q. What computational methods predict binding modes with high accuracy?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) for 100 ns to assess stability of key interactions (e.g., sulfonamide–Arg residue salt bridges) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with ΔΔG < 1 kcal/mol .
- Pharmacophore modeling : Align electrostatic and hydrophobic features to kinase ATP-binding pockets (e.g., Schrödinger Phase) .
Tables of Key Data
Q. Table 1: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Piperazine core formation | NaBH(OAc)₃, DCM, RT, 12h | 78 | 95% | |
| Sulfonamide coupling | Et₃N, CH₂Cl₂, 0°C → RT, 4h | 82 | 98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
